(E)-3-(5-(4-chlorophenyl)furan-2-yl)-2-cyano-N-(2-hydroxyethyl)acrylamide
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Description
(E)-3-(5-(4-chlorophenyl)furan-2-yl)-2-cyano-N-(2-hydroxyethyl)acrylamide is a useful research compound. Its molecular formula is C16H13ClN2O3 and its molecular weight is 316.74. The purity is usually 95%.
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Scientific Research Applications
Broad Spectrum Cytotoxic Agents
Research has developed focused compound libraries to enhance the potency of cytotoxic agents for cancer treatment. A study by Tarleton et al. (2013) synthesized six highly focused libraries, identifying new lead compounds with improved cytotoxicity against cancer cell lines. Among these, furan analogues demonstrated broad-spectrum growth inhibition, indicating the potential of furan-containing acrylamides as cytotoxic scaffolds for further development in cancer therapy (Tarleton et al., 2013).
Green Organic Chemistry Synthesis
Jimenez et al. (2019) reported the green synthesis of E-2-cyano-3(furan-2-yl) acrylamide under microwave radiation, utilizing marine and terrestrial-derived fungi for the ene-reduction of the compound to its propanamide derivative. This approach highlights the use of environmentally friendly methods for synthesizing and modifying chemical compounds, with potential applications in various pharmaceutical and chemical industries (Jimenez et al., 2019).
Organic Solar Cells
Kazici et al. (2016) synthesized a novel soluble asymmetric acrylonitrile derivative for evaluation as an electron acceptor in bulk heterojunction organic solar cells. The study focused on the optical and electronic properties and photovoltaic performance, suggesting the potential use of such compounds in improving the efficiency of solar energy conversion (Kazici et al., 2016).
Antimicrobial Activity
Research on new acrylamide derivatives for use as corrosion inhibitors indicated not only their efficacy in preventing corrosion but also hinted at their antimicrobial properties. Studies like those by Abu-Rayyan et al. (2022) explore the synthesis and characterization of these derivatives, providing insights into their broader applications beyond just corrosion inhibition (Abu-Rayyan et al., 2022).
Properties
IUPAC Name |
(E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(2-hydroxyethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3/c17-13-3-1-11(2-4-13)15-6-5-14(22-15)9-12(10-18)16(21)19-7-8-20/h1-6,9,20H,7-8H2,(H,19,21)/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWNOQDDLUDTJH-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=C(C#N)C(=O)NCCO)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=C(\C#N)/C(=O)NCCO)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.